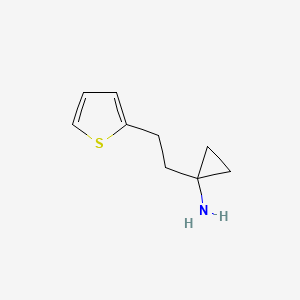
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an amine group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarboxaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldoxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A simpler analog with similar biological activity.
Thiophene-2-carboxaldehyde: An intermediate in the synthesis of thiophene derivatives.
Cyclopropylamine: Shares the cyclopropane ring but lacks the thiophene moiety.
Uniqueness
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Biological Activity
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C10H15NS
- Molecular Weight : 181.3 g/mol
- Structural Features : The compound features a cyclopropane ring and a thiophene moiety, which are known to contribute to its pharmacological properties.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Suprofen | Nonsteroidal anti-inflammatory drug | Contains a 2-substituted thiophene framework |
| Articaine | Dental anesthetic | Features a 2,3,4-trisubstituted thiophene |
| Thiophenes | General class of compounds containing a thiophene ring | Diverse biological activities |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects primarily attributed to the thiophene ring. Notable activities include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.
- Antibacterial Properties : The compound has shown potential in combating bacterial infections, particularly as part of combinatorial chemistry approaches aimed at discovering novel inhibitors .
The biological activity of this compound is largely influenced by its interaction with various biological targets. The thiophene component is known for its ability to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 13 to 365 μM for structurally similar compounds, indicating the potential of such derivatives in anticancer therapies .
- Antibacterial Research : A study focusing on the synthesis of inhibitors for bacterial enzymes highlighted the effectiveness of thiophene derivatives, including this compound, in inhibiting bacterial growth through specific enzyme interactions .
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H13NS/c10-9(5-6-9)4-3-8-2-1-7-11-8/h1-2,7H,3-6,10H2 |
InChI Key |
IERIJGGZPGVBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















